N-(1-Oxododecyl)-L-valine

Description

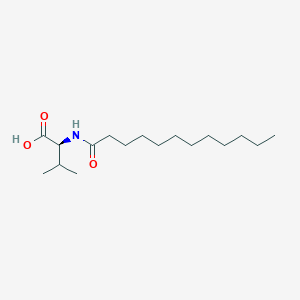

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXCNGQDLRDMP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932101 | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-28-3 | |

| Record name | L-Valine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Oxododecyl L Valine and Analogues

Synthesis of Novel N-(1-Oxododecyl)-L-valine Derivatives and Analogues

Research into N-acyl amino acids often involves the synthesis of novel derivatives to explore structure-property relationships. This includes modifying the acyl chain or the amino acid residue to create new chemical entities.

Rational Design and Modification of the Acyl Chain

The rational design of analogues often involves strategic modifications to the dodecyl (C12) acyl chain. While this compound features a simple saturated fatty acid chain, analogues can be synthesized with acyl chains of varying lengths, degrees of unsaturation, or containing functional groups like aromatic rings. For instance, research on related compounds has involved the synthesis of N-acyl-L-valine derivatives where the acyl group is not from dodecanoic acid but from a more complex carboxylic acid, such as one containing a 4-(phenylsulfonyl)phenyl moiety. mdpi.commdpi.com The synthesis of these analogues follows similar principles, typically involving the N-acylation of L-valine with a custom-synthesized acyl chloride. mdpi.commdpi.com The design of such molecules is often guided by the desire to create specific three-dimensional structures or chemical properties. ijpbs.com

| Analogue Type | Acyl Chain Modification | Synthetic Rationale | Reference |

| Diphenyl Sulfone Analogue | Replacement of dodecyl chain with a 4-[(4-bromophenyl)sulfonyl]benzoyl group. | Introduction of a rigid, polar aromatic scaffold to the valine residue. | mdpi.com |

| Oxazole Precursor | Use of a 4-(phenylsulfonyl)benzoyl group. | Creation of an N-acyl-α-amino acid that can be cyclized to form a 1,3-oxazol-5(4H)-one derivative. | mdpi.com |

| Variable Chain Length | Use of fatty acids other than dodecanoic acid (e.g., myristic, palmitic). | To systematically vary the hydrophobicity of the N-acyl-amino acid. | scispace.com |

Stereochemical Control in N-Acylated L-Valine Synthesis

Maintaining the stereochemical integrity of the L-valine chiral center is paramount during synthesis. The use of L-valine as the starting material ensures the correct initial stereochemistry. chemicalbook.com However, the activation of the carboxyl group of the acylating agent and the subsequent amide bond formation can sometimes lead to racemization at the α-carbon of the amino acid, especially under harsh conditions. researchgate.net

To prevent this, methods known to suppress racemization are employed. The use of coupling additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is crucial, as they react with the activated acyl species to form less reactive, but still efficient, esters that minimize the risk of the chiral center being deprotonated and racemizing. researchgate.netarkat-usa.org Enzymatic synthesis is inherently stereospecific and provides excellent stereochemical control without the need for protecting groups or activating agents that might cause racemization. nih.govresearchgate.net The absolute stereochemistry of the final products is typically confirmed using analytical techniques, such as chiral chromatography or NMR spectroscopy. mdpi.com

Optimization of Chemical Synthesis Pathways and Reaction Parameters

Optimizing the synthesis of this compound is key to maximizing yield and purity while minimizing costs and environmental impact. For chemical syntheses like the Schotten-Baumann reaction or activated ester methods, optimization involves adjusting parameters such as the stoichiometry of reagents, reaction time, temperature, and the choice of solvent and base. bbwpublisher.com

For enzymatic pathways, optimization is even more critical to achieving high conversion rates. Studies on the synthesis of N-lauroyl-L-amino acids have systematically investigated several variables. scispace.comresearchgate.net The pH of the reaction medium is a crucial parameter, as is the water content in organic solvent systems, which must be finely tuned to favor the synthetic reaction over hydrolysis. scispace.com The concentrations of the substrates (dodecanoic acid and L-valine) and the enzyme itself are also optimized to achieve the highest possible reaction velocity and final conversion percentage. scispace.comresearchgate.net

For example, in the acylase I-catalyzed synthesis of N-lauroyl-L-amino acids, the conversion rates for different amino acids vary significantly, indicating that the nature of the amino acid side chain plays a major role in the efficiency of the reaction. scispace.com

| Parameter | Optimized Value/Condition | Effect on Synthesis | Reference |

| pH (Enzymatic) | 7.5 | Optimal for acylase I activity in the synthesis of N-lauroyl-L-arginine. | researchgate.net |

| Water Content (Enzymatic) | Low (in glycerol-water system) | Shifts equilibrium towards synthesis by limiting the reverse (hydrolysis) reaction. | scispace.com |

| Substrate Concentration | Optimized molar ratios | Affects reaction equilibrium and can prevent substrate inhibition. | scispace.comresearchgate.net |

| Coupling Additives (Chemical) | Use of HOBt or HOAt | Suppresses racemization and improves coupling efficiency. | researchgate.netarkat-usa.org |

| Solvent System | Anhydrous organic solvents (e.g., DMF, DCM) | Prevents unwanted side reactions with water and effectively solubilizes reactants. | mdpi.commdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis of N 1 Oxododecyl L Valine

Spectroscopic Probes of Molecular Conformation and Dynamics

Spectroscopic techniques are powerful tools for investigating the molecular structure and dynamics of N-acyl amino acids like N-(1-Oxododecyl)-L-valine.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Amide Linkage and Conformational Insights

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides detailed information about the chemical bonding and molecular structure of a compound. redalyc.orglibretexts.org In the context of this compound, FTIR is particularly useful for characterizing the amide linkage and gaining insights into the conformational state of the molecule.

The FTIR spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The amide group, central to the linkage between the dodecanoyl chain and the valine moiety, gives rise to several key bands. The N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding, providing information about intermolecular interactions. The amide I band, primarily due to the C=O stretching vibration, is found around 1630-1680 cm⁻¹. Its frequency can indicate the secondary structure and conformation of the peptide-like backbone. The amide II band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, is observed in the 1510-1580 cm⁻¹ range.

The long hydrocarbon tail of the dodecanoyl group is characterized by C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, which appear in the 2800-3000 cm⁻¹ region. The scissoring and rocking vibrations of the methylene groups also give rise to distinct peaks, typically around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The conformational order of the acyl chain can be inferred from the position and shape of these bands. For instance, in a highly ordered, all-trans conformation, the methylene rocking vibration often appears as a sharp, single peak.

The valine residue also contributes to the FTIR spectrum. The carboxylic acid group (-COOH) shows a characteristic broad O-H stretching band in the 2500-3300 cm⁻¹ region and a C=O stretching band around 1700-1760 cm⁻¹. The presence of both the amide and carboxylic acid C=O stretching bands can sometimes lead to overlapping peaks in the spectrum.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| C-H Stretch | Alkyl Chain | 2800 - 3000 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1510 - 1580 |

| CH₂ Scissoring | Alkyl Chain | ~1465 |

| CH₂ Rocking | Alkyl Chain | ~720 |

Note: The exact positions of these bands can vary depending on the sample's physical state (solid, solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms and their spatial arrangement. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to obtain a comprehensive understanding of its molecular structure.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide information about their local electronic environment. The proton of the amide (N-H) typically appears as a doublet in the downfield region, with its chemical shift being sensitive to solvent and temperature, which can indicate its involvement in hydrogen bonding. The α-proton of the valine residue, adjacent to the nitrogen and the carboxylic acid group, also resonates at a characteristic downfield position. The protons of the isopropyl group of the valine side chain give rise to distinct signals, as do the numerous methylene protons of the long dodecanoyl chain. The terminal methyl group of the acyl chain appears as a triplet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid groups are readily identified by their characteristic downfield chemical shifts. The α-carbon of the valine residue and the carbons of the isopropyl group also have distinct resonances. The carbons of the long methylene chain of the dodecanoyl group typically appear as a cluster of signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~6.0-8.0 (d) | - |

| Valine α-H | ~4.0-4.5 (m) | ~58-62 |

| Valine β-H | ~2.0-2.5 (m) | ~30-34 |

| Valine γ-CH₃ | ~0.8-1.2 (d) | ~17-20 |

| Acyl C=O | - | ~172-176 |

| Carboxyl C=O | - | ~175-180 |

| Acyl α-CH₂ | ~2.1-2.4 (t) | ~36-40 |

| Acyl Methylene Chain | ~1.2-1.6 (m) | ~22-32 |

| Acyl Terminal CH₃ | ~0.8-1.0 (t) | ~14 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet.

Chiroptical Methods for Stereochemical Purity and Conformational Studies

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are particularly valuable for studying chiral molecules like this compound. encyclopedia.pub CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the molecule. uconn.edu

The CD spectrum of this compound is dominated by the electronic transitions of its chromophores, primarily the amide and carboxylic acid groups. The amide chromophore gives rise to a characteristic CD signal in the far-UV region (around 190-240 nm). The sign and magnitude of the Cotton effect (the peak in the CD spectrum) are sensitive to the conformation of the amide backbone and the local environment of the chiral center in the valine residue. This allows for the confirmation of the L-configuration of the amino acid and can also be used to study conformational changes induced by factors such as solvent, temperature, or binding to other molecules.

In addition to confirming the stereochemical purity, CD spectroscopy can be used to investigate the self-assembly and aggregation behavior of this compound. univr.it Changes in the CD spectrum upon aggregation can indicate the formation of ordered structures, such as β-sheets, which are common in the self-assembly of amphiphilic molecules. The development of specific CD signatures can be correlated with the formation of different types of aggregates, providing insights into the supramolecular organization of the system.

X-ray Crystallography of this compound and Its Molecular Assemblies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction studies can provide a wealth of information about its molecular conformation, packing, and intermolecular interactions in the solid state.

A successful crystallographic analysis of this compound would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed description of the conformation of both the valine headgroup and the dodecanoyl tail. The conformation of the acyl chain, whether it is in an all-trans extended state or has some gauche conformations, can be precisely determined.

The crystal structure also elucidates how the molecules pack together to form a stable crystalline lattice. This includes the identification of the unit cell parameters and the space group. For chiral molecules like this compound, crystallization will occur in a chiral space group.

Analysis of Crystalline Polymorphism and Solid Solutions

N-acyl amino acids are known to exhibit polymorphism, which is the ability of a solid material to exist in more than one crystal structure. researchgate.netacs.org This phenomenon is of significant interest as different polymorphs can have different physical properties. The crystallization of this compound under various conditions (e.g., different solvents, temperatures) could potentially lead to the formation of different polymorphic forms. Each polymorph would have a unique crystal packing and intermolecular interaction network, which could be characterized by X-ray diffraction.

Furthermore, the study of solid solutions of this compound with other similar N-acyl amino acids can provide insights into the factors that govern crystal packing and miscibility in the solid state. By systematically varying the composition of the solid solution, it is possible to observe how the crystal structure adapts to accommodate molecules with different acyl chain lengths or amino acid residues.

Intermolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. X-ray crystallography allows for the precise identification and characterization of these interactions.

Hydrogen bonding plays a crucial role in the crystal packing of N-acyl amino acids. acs.org In the case of this compound, strong hydrogen bonds are expected to form between the carboxylic acid groups of adjacent molecules, often leading to the formation of dimeric structures. The amide groups also participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. These hydrogen bonds create a network that connects the polar headgroups of the molecules.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for the structural confirmation of this compound, providing valuable insights into its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a commonly employed soft ionization technique for N-acyl amino acids as it typically generates intact molecular ions with minimal fragmentation, which is crucial for determining the molecular mass. semanticscholar.org Subsequent fragmentation of the molecular ion, often induced by collision with an inert gas in tandem mass spectrometry (MS/MS), yields a characteristic pattern of product ions that allows for detailed structural elucidation.

The analysis of N-acyl amino acids by mass spectrometry generally reveals predictable fragmentation pathways. rsc.org The fragmentation patterns of N-acylated amino acid methyl esters, for instance, have been shown to provide clear structural information under both Electron Ionization (EI) and ESI conditions. For N-acyl amino acids, common fragmentation events include the neutral loss of the amino acid moiety or cleavage of the acyl chain. sciex.com

In the positive ion mode ESI-MS analysis of this compound, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. The molecular formula of this compound is C₁₇H₃₃NO₃, which gives it a molecular weight of 299.45 g/mol . Therefore, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 300.46.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion of this compound is expected to undergo fragmentation at several key locations, primarily at the amide bond and within the valine and dodecanoyl moieties. The resulting fragment ions are diagnostic for the different structural components of the molecule.

A plausible fragmentation pathway involves the cleavage of the amide bond, which can result in the formation of an acylium ion from the dodecanoyl group or a protonated valine fragment. The loss of the entire valine residue as a neutral molecule is also a possible fragmentation route. Further fragmentation of the primary product ions can provide additional structural information. For example, the valine fragment can lose water or the carboxyl group.

The table below outlines the theoretically predicted major fragment ions for this compound in a positive ion ESI-MS/MS experiment.

| Theoretical m/z | Proposed Fragment Ion | Fragment Structure | Fragmentation Pathway |

| 300.46 | [M+H]⁺ | [C₁₇H₃₃NO₃+H]⁺ | Protonated molecular ion |

| 282.45 | [M+H - H₂O]⁺ | [C₁₇H₃₁NO₂+H]⁺ | Loss of a water molecule from the carboxylic acid group |

| 184.19 | [C₁₂H₂₃O]⁺ | Dodecanoyl acylium ion | Cleavage of the amide bond with charge retention on the acyl group |

| 118.09 | [C₅H₁₁NO₂+H]⁺ | Protonated valine | Cleavage of the amide bond with charge retention on the amino acid |

| 100.08 | [C₅H₉NO+H]⁺ | [Valine - H₂O+H]⁺ | Loss of a water molecule from the protonated valine fragment |

| 72.08 | [C₄H₁₀N]⁺ | Iminium ion of valine | Decarboxylation of the protonated valine fragment |

This fragmentation data provides a molecular fingerprint that can be used to unequivocally identify this compound in complex mixtures and to confirm its successful synthesis. The presence of the characteristic dodecanoyl acylium ion and the fragments corresponding to the valine moiety serve as strong evidence for the assigned structure.

Computational Chemistry and Molecular Modeling of N 1 Oxododecyl L Valine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the molecular properties of N-(1-Oxododecyl)-L-valine. These methods are instrumental in understanding the molecule's intrinsic characteristics that govern its behavior in different environments.

The conformational landscape of this compound is complex due to the flexibility of its dodecanoyl chain and the rotatable bonds within the valine residue. Computational studies, often on related N-acyl amino acids, reveal that the molecule can adopt various conformations. The interplay of intramolecular hydrogen bonds, particularly involving the amide linkage and the carboxylic acid group, plays a significant role in stabilizing specific conformers.

A study on N-lauroyl-L-amino acids, including the valine derivative, employed DFT calculations to investigate the dimerization energy. This research highlighted the importance of intermolecular hydrogen bonds between the amide groups of two surfactant molecules in the formation of dimers. The free energy of dimerization for N-Lauroyl-L-valine was found to be significant, suggesting a tendency to self-associate, which influences its surface activity. rsc.org The crystal structure analysis of N-dodecanoyl-L-valine has shown that these molecules form lamellar self-assemblies, with the presence of carboxylic O–H and amide N–H groups contributing significantly to the crystal net energetics through high coulombic contributions. mdpi.com

The energetic landscape is characterized by multiple local minima corresponding to different conformers. The relative energies of these conformers determine their population distribution at a given temperature. Quantum mechanical potential energy surfaces for the rotation of side-chain torsions in dipeptides have shown that intrinsic energetics significantly influence side-chain orientation, especially for hydrophobic residues like valine. researchgate.net

Table 1: Calculated Dimerization Energies for N-Lauroyl-L-valine

| Parameter | Value (kJ/mol) |

| Energy of Dimerization | - |

| Enthalpy of Dimerization | - |

| Free Energy of Dimerization | Lowest among C12-LEU, C12-PHE, C12-VAL, and C12-PRO |

Note: Specific numerical values for the dimerization energies of N-Lauroyl-L-valine were not provided in the search result, but its relative value was mentioned. rsc.org The provided table is interactive.

The electronic structure of this compound dictates its reactivity and potential for intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors in this analysis. The energy of the LUMO is particularly relevant as it can serve as a descriptor for the reactivity of esters in acylation reactions. researchgate.net

The HOMO is typically localized on the electron-rich regions of the molecule, such as the amide and carboxylate groups, while the LUMO is situated on the electrophilic centers. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.orgkg.ac.rs For N-acyl amino acids, the electronic properties are influenced by both the acyl chain length and the amino acid residue. hmdb.ca

Table 2: Key Electronic Properties and Reactivity Descriptors

| Descriptor | Significance |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron; descriptor for reactivity in acylation. researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. semanticscholar.orgkg.ac.rs |

| Dipole Moment | Measures the overall polarity of the molecule. |

This table provides a general overview of the significance of these descriptors. Specific calculated values for this compound were not available in the provided search results. The provided table is interactive.

The behavior of this compound in an aqueous environment is crucial for its biological activity. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in quantum chemical calculations to account for the influence of the solvent on the molecule's conformation and electronic properties. rsc.org These models simulate the solvent as a continuous dielectric medium, providing insights into how water affects the stability of different conformers and the charge distribution within the molecule.

Explicit solvation models, where individual water molecules are included in the calculation, offer a more detailed picture of the specific hydrogen bonding interactions between the solute and solvent. researchgate.net Studies on the interaction of amino acids with water molecules have demonstrated the importance of hydrogen bonds in determining the solvated structures. researchgate.net For amphiphilic molecules like this compound, the hydrophobic dodecanoyl tail and the hydrophilic valine headgroup will have distinct interactions with water, leading to self-assembly into structures like micelles or bilayers. chalmers.se The good water solubility of N-acyl amino acids is attributed to the presence of the additional CO-NH linkage. academie-sciences.fr

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, capturing its conformational dynamics and interactions with its environment on a nanosecond to microsecond timescale. These simulations have been applied to investigate the behavior of N-acyl amino acids at interfaces, such as the air/water interface.

A study on N-lauroyl-L-amino acids at the air/water interface used MD simulations to determine the effective headgroup size, which was then used in a theoretical model to describe the adsorption behavior. rsc.org The simulations revealed how the surfactant molecules orient themselves at the interface, with the hydrophobic tails extending into the air and the hydrophilic headgroups remaining in the aqueous phase. researchgate.net MD simulations of N-acyl amino acid-based surfactants in monolayer systems have shown that hydrogen bonding capability between surfactant molecules is a major factor in determining the surface area each surfactant occupies. acs.org

In Silico Docking Studies with Relevant Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. This method is valuable for identifying potential biological targets of this compound and understanding the molecular basis of its interactions.

Docking studies have been performed on various N-acyl amino acids with different protein targets. For instance, N-acyl homoserine lactones have been docked to the SdiA protein of Klebsiella pneumoniae to understand ligand recognition and binding. rsc.org Similarly, N-acyl serines have been docked to the TRPV1 receptor and PPAR-α, revealing potential binding modes stabilized by hydrogen bonds. In a study on N-acyl serines, docking simulations showed good binding affinity to PPAR-α, with hydrogen bonds forming with key residues like Ser-280, Tyr-314, and His-440. acs.org Another study reported the docking of carbazole (B46965) alkaloids and coumarins to the LasR binding domain, which binds the auto-inducer N-3-oxo-dodecanoyl-l-homoserine lactone, a molecule structurally related to this compound. nih.gov These studies demonstrate the utility of docking in elucidating the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the ligand-protein complex.

Enzymatic and Receptor Interactions of N 1 Oxododecyl L Valine

Interaction with Amino Acid Transaminases and Dehydrogenases

There is no available data on the interaction of N-(1-Oxododecyl)-L-valine with amino acid transaminases or dehydrogenases.

Modulation of Specific Amino Acid Transporters

There is no available data on how this compound modulates specific amino acid transporters.

Influence on Protein Synthesis and Degradation Pathways

There is no available data on the influence of this compound on protein synthesis and degradation pathways.

Interactions with Branched-Chain Amino Acid Catabolic Enzymes

There is no available data on the interactions of this compound with enzymes involved in the catabolism of branched-chain amino acids.

Enzyme Kinetics and Mechanism of Inhibition/Activation Studies

There are no available enzyme kinetics studies or mechanistic data regarding the inhibition or activation of enzymes by this compound.

Due to the lack of specific research on this compound, a data table of its enzymatic interactions and a list of mentioned compounds cannot be generated.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the detailed article as requested. The research required to fulfill the specific points within the provided outline—covering its effects on cellular proliferation, metabolic reprogramming, mitochondrial function, intracellular signaling, membrane affinity, and oxidative stress—does not appear to be publicly available.

The existing body of research focuses extensively on the parent amino acid, L-valine , and on the broad class of molecules known as N-acyl amino acids . However, the biological and molecular activities of L-valine cannot be directly attributed to this compound, as the addition of the 1-oxododecyl (lauroyl) group creates a new chemical entity with distinct physicochemical properties and likely different biological functions. General reviews on N-acyl amino acids confirm that while many such compounds have been identified, the specific roles and mechanisms of most, including this compound, remain uninvestigated.

Therefore, in the interest of scientific accuracy and adherence to the strict content requirements of the request, the article cannot be generated at this time. Fulfilling the request would necessitate speculation or the incorrect application of data from related but distinct molecules, which would not meet the required standards of accuracy.

Structure Activity Relationship Sar Studies of N 1 Oxododecyl L Valine Derivatives

Systematic Evaluation of Acyl Chain Length Variations on Biological Activity

The length of the N-acyl chain is a critical determinant of the biological activity of N-acyl amino acids. This feature significantly modulates the molecule's hydrophobicity, which in turn affects its ability to interact with and permeate biological membranes, as well as its affinity for protein binding sites.

A systematic study on N-acyl-phenylalanine analogues demonstrated this relationship in terms of antimicrobial activity. By varying the fatty acid conjugated to the amino acid, researchers observed a distinct trend in efficacy against various pathogens. The results highlighted that medium-to-long-chain fatty acids conferred significant biological activity.

| Compound | Acyl Chain Length | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |

|---|---|---|

| N-(1-Oxododecyl)-L-phenylalanine | C12 (Lauric acid) | 32 |

| N-(1-Oxotetradecyl)-L-phenylalanine | C14 (Myristic acid) | 16 |

| N-(1-Oxohexadecyl)-L-phenylalanine | C16 (Palmitic acid) | 32 |

As the data indicates, optimal activity against Staphylococcus aureus was observed with a C14 acyl chain (N-myristoyl), while both shorter (C12) and longer (C16) chains resulted in reduced potency mdpi.com. This suggests an optimal lipophilicity is required for effective interaction with the bacterial cell membrane. An overly long chain may lead to excessive hydrophobicity, causing the compound to aggregate or become trapped within the lipid bilayer, thus reducing its effective concentration and activity nih.gov. Conversely, a chain that is too short may not provide sufficient hydrophobic interaction to disrupt the membrane effectively.

Investigation of Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a fundamental role in the biological recognition and activity of chiral molecules like N-acyl amino acids. The spatial arrangement of atoms, particularly at the α-carbon of the amino acid, is critical for interactions with stereospecific biological targets such as enzymes and transporters.

The vast majority of naturally occurring amino acids are in the L-configuration, and biological systems have evolved to preferentially recognize and process these enantiomers. Consequently, N-acyl-L-amino acids are often more biologically active than their D-enantiomers. This stereoselectivity can be attributed to several factors, including enzyme active sites and transporter binding pockets that are shaped to accommodate the L-form. For example, the uptake of some N-acyl amino acid derivatives into cells is thought to be mediated by L-amino acid transport systems, which would exclude D-isomers researchgate.net.

A study investigating hydroxyacyl-phenylalanine analogues provides clear evidence of this stereochemical preference. The biological activities of both L- and D-phenylalanine derivatives were assessed, revealing significant differences in their antimicrobial and insecticidal potencies.

| Compound | Amino Acid Configuration | MIC vs. S. aureus (µg/mL) | Larvicidal Activity (% Mortality at 100 ppm) |

|---|---|---|---|

| N-(3-Hydroxytetradecanoyl)-L-phenylalanine | L-Phe | 16 | 67.3% |

| N-(3-Hydroxytetradecanoyl)-D-phenylalanine | D-Phe | >64 | 3.3% |

The results unequivocally show that the L-phenylalanine derivative possesses potent antibacterial and larvicidal activity, while the corresponding D-phenylalanine derivative is virtually inactive mdpi.com. This dramatic difference underscores the importance of the L-configuration for molecular recognition by the biological targets responsible for these effects. The precise three-dimensional structure of the N-acyl-L-amino acid is essential for fitting into the active site of its target, whereas the D-enantiomer, as a mirror image, cannot establish the necessary molecular interactions for a biological response.

Impact of Modifications to the L-Valine Moiety on Functional Outcomes

The identity of the amino acid headgroup in N-acyl amino acids is a key determinant of their biological function and molecular targets. While the acyl chain primarily governs lipophilicity and membrane interactions, the amino acid moiety provides the specific chemical features—such as charge, polarity, size, and hydrogen-bonding capability—that dictate the molecule's interaction with specific enzymes, receptors, and transporters.

Different N-acyl amino acids have been shown to possess distinct pharmacological profiles. For example, several N-acyl alanines exhibit antiproliferative effects, whereas stearoyl derivatives of serine and threonine exert neuroprotective activity nih.govmdpi.com. This functional diversity highlights that modifying the amino acid portion is a powerful strategy for tuning the biological activity of the entire molecule.

A compelling example of the influence of the amino acid moiety comes from studies on the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids and related signaling lipids. The inhibitory potency of N-arachidonoyl-amino acids varies significantly depending on the specific amino acid attached.

| N-Arachidonoyl-Amino Acid | Amino Acid Moiety | Relative FAAH Inhibitory Potency |

|---|---|---|

| N-Arachidonoyl-Glycine | Glycine | Active Inhibitor |

| N-Arachidonoyl-Alanine | Alanine | Active Inhibitor |

| N-Arachidonoyl-Isoleucine | Isoleucine | Active Inhibitor |

| N-Arachidonoyl-Valine | Valine | Weak/Inactive |

| N-Arachidonoyl-Leucine | Leucine (B10760876) | Weak/Inactive |

| N-Arachidonoyl-Phenylalanine | Phenylalanine | Weak/Inactive |

As shown in the table, which summarizes findings from FAAH inhibition assays, only the N-arachidonoyl derivatives of small amino acids like glycine, alanine, and isoleucine acted as effective inhibitors of the enzyme nih.gov. In contrast, derivatives with bulkier side chains, such as valine, leucine, and phenylalanine, were poor inhibitors nih.gov. This demonstrates that the active site of FAAH can accommodate N-acyl amino acids, but is highly selective based on the size and shape of the amino acid side chain. This principle allows for the design of selective inhibitors and illustrates how modifying the L-valine moiety to another amino acid can completely alter the functional outcome of the molecule.

Development of Predictive SAR Models for Targeted Biological Effects

To accelerate the process of drug discovery and lead optimization, computational methods are increasingly employed to develop predictive Structure-Activity Relationship (SAR) models. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), use statistical and machine learning techniques to establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity oncodesign-services.comuestc.edu.cn.

The development of a predictive SAR model for N-acyl amino acid derivatives involves several key steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial MICs) is compiled. Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as:

Physicochemical Properties: Lipophilicity (logP), molar volume, molecular weight, and parachor (a measure of molecular volume) jocpr.com.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Chemical Descriptors: Calculated properties like conformational minimum energy, dipole moment, and electrostatic potential, which describe the molecule's electronic characteristics jocpr.com.

3D Descriptors: Parameters related to the three-dimensional shape and surface of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the biological activity uestc.edu.cnresearchgate.net. The goal is to create an equation or algorithm that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors oncodesign-services.com.

For N-acyl amino acids, a QSAR model might reveal that antimicrobial activity is positively correlated with a specific range of logP values (related to acyl chain length) and negatively correlated with the steric bulk of the amino acid side chain. Such a model provides valuable insights into the mechanism of action and allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates sddn.es. This computational approach streamlines the drug design process, reducing the time and cost associated with experimental synthesis and testing oncodesign-services.com.

Advanced Analytical Methodologies for N 1 Oxododecyl L Valine Quantification and Detection

High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques

HPLC is a cornerstone for the analysis of amino acids and their derivatives like N-(1-Oxododecyl)-L-valine. shimadzu.com However, since many of these compounds lack a strong chromophore for UV detection or inherent fluorescence, chemical derivatization is employed to enhance detectability. shimadzu.comactascientific.comactascientific.com This process converts the analyte into a product with improved chromatographic behavior or detectability. actascientific.comactascientific.com Derivatization can be performed either before the sample is introduced into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). shimadzu.com

Pre-column derivatization involves reacting the analyte with a labeling agent prior to chromatographic separation. This approach is widely used because the resulting derivatives can be separated efficiently using common reversed-phase columns. shimadzu.com An example of a modern derivatizing agent is 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS).

The APDS reagent rapidly and easily derivatizes amino groups under mild conditions. nih.gov This method allows for the high-speed analysis of amino acids and their derivatives. When coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS), this technique can measure over 100 different analytes with amino groups within a 10-minute timeframe. nih.gov The derivatized products are highly stable, and the method offers excellent reproducibility, with intra-day and inter-day relative standard deviations (RSDs) for amino acid analysis in plasma being within 8.0% and 4.5%, respectively. nih.gov

Table 1: Overview of Pre-Column Derivatization with APDS for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Reagent | 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) |

| Target Group | Primary and secondary amino groups |

| Detection Method | HPLC with UV, Fluorescence, or ESI-MS/MS |

| Advantages | Rapid reaction, mild conditions, high throughput, stable derivatives. nih.gov |

| Application | High-speed analysis of amines and amino acids in biological fluids. nih.gov |

Other common pre-column derivatization reagents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenyl isothiocyanate (PITC). shimadzu.comcreative-proteomics.com

Post-column derivatization (PCD) is a robust and historically significant technique for amino acid analysis. springernature.comresearchgate.net In this method, the separation of the underivatized analyte, such as this compound, is performed first, typically using ion-exchange chromatography. researchgate.netaurigaresearch.com After the column, the eluent is mixed with a derivatizing reagent, and the reaction occurs in a reactor coil, often at an elevated temperature, before the flow stream enters the detector. aurigaresearch.com

Ninhydrin is the most common reagent used for post-column derivatization of amino acids. springernature.comresearchgate.netaurigaresearch.com It reacts with both primary and secondary amino acids to produce a colored compound (Ruhemann's purple), which is detected via absorption in the visible range, typically at 570 nm (and 440 nm for proline). researchgate.netaurigaresearch.com This method is considered a "gold standard" due to its excellent quantitation performance and robustness. springernature.comresearchgate.net It is easily automated and is less affected by matrix interferences compared to pre-column methods. actascientific.comaurigaresearch.com

Table 2: Characteristics of Post-Column Derivatization with Ninhydrin

| Feature | Description |

|---|---|

| Reagent | Ninhydrin (hydrindantin hydrate). springernature.comresearchgate.net |

| Chromatography | Typically Ion-Exchange Chromatography (IEC). springernature.comresearchgate.netaurigaresearch.com |

| Reaction | Occurs after separation, often at high temperatures (125°-135°C). researchgate.netaurigaresearch.com |

| Detection | Spectrophotometric detection at 570 nm and 440 nm. aurigaresearch.comeuropa.eu |

| Advantages | Robust, excellent quantitation, detects primary and secondary amino acids, can be automated. springernature.comresearchgate.netaurigaresearch.com |

| Disadvantages | High reagent consumption, limited to specific reagents, not easily compatible with rapid reverse-phase chromatography. aurigaresearch.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification and identification of compounds in complex mixtures. mdpi.comrestek.comdntb.gov.ua This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing exceptional selectivity and sensitivity.

For the analysis of this compound, LC-MS/MS can be used to generate a comprehensive profile of the compound and related metabolites. The method allows for the determination of the analyte's concentration in biological samples with high accuracy and precision. mdpi.com Derivatization can also be combined with LC-MS/MS to improve ionization efficiency and chromatographic retention. nih.govmdpi.com For instance, the use of APDS as a pre-column derivatization reagent enhances the signal in positive mode ESI-MS/MS. nih.gov The inherent selectivity of LC-MS/MS reduces the likelihood of interference from matrix components, making it a reliable tool for pharmacokinetic and metabolomic studies. mdpi.comrestek.com

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is an efficient separation technique that utilizes an electric field to separate compounds based on their charge and size. creative-proteomics.com CE offers several advantages, including high separation efficiency, minimal sample and reagent consumption, and rapid analysis times, making it a valuable tool for amino acid analysis. creative-proteomics.comdiva-portal.org

CE can be coupled with various detectors, including UV, laser-induced fluorescence (LIF), and mass spectrometry (MS), to enable qualitative and quantitative analysis of amino acids and their derivatives. creative-proteomics.com For compounds lacking a native chromophore, derivatization is often necessary to facilitate UV or LIF detection. creative-proteomics.com The combination of CE with mass spectrometry (CE-MS) provides high sensitivity and accuracy, allowing for the analysis of this compound in complex biological samples with minimal pretreatment. springernature.com This technique is particularly useful for separating chiral amino acids and for applications in food safety, biotechnology, and medical diagnostics. creative-proteomics.com

Applications in Metabolomics Research for L-Valine Derivatives

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. L-valine and its derivatives, including N-acyl valines like this compound, are important components of the metabolome. hmdb.camcdb.cahmdb.ca The analysis of these compounds provides insights into various metabolic pathways and their association with health and disease. researchgate.net

Advanced analytical platforms like LC-MS/MS are essential for metabolomics research, enabling the profiling of L-valine derivatives in biological samples such as plasma and tissues. researchgate.netresearchgate.net Variations in the levels of L-valine and its derivatives have been associated with conditions like oxidative stress. researchgate.net Untargeted metabolomic analysis can reveal changes in amino acid degradation pathways, particularly those involving branched-chain amino acids like valine. researchgate.net Therefore, the precise and accurate measurement of this compound is critical for its potential role as a biomarker and for understanding its function in cellular metabolism. researchgate.netnih.gov

Potential Applications and Interdisciplinary Research Areas Excluding Prohibited Clinical Applications

Role in Microbial Fermentation and Biotechnological Production Systems for L-Valine and Related Derivatives

The industrial production of L-valine is a well-established biotechnological process, primarily relying on microbial fermentation with engineered strains of bacteria such as Corynebacterium glutamicum and Escherichia coli. nih.govresearchgate.net These processes have been extensively optimized through metabolic engineering to create high-yield production platforms. nih.gov While N-(1-Oxododecyl)-L-valine is a derivative of L-valine, its role is not in the production of the amino acid itself, but rather as a target product of subsequent biotransformation.

The existing infrastructure for L-valine fermentation can be envisioned as a foundational platform for the biotechnological production of this compound and other NAAAs. The biosynthesis of NAAAs occurs in various microorganisms, often catalyzed by N-acyl amino acid synthases (NAS) or other enzymes that facilitate the condensation of a fatty acid with an amino acid. d-nb.info This natural precedent suggests a viable pathway for developing cell factories specifically for this compound.

Strategies for Biotechnological Production:

Engineered Metabolic Pathways: A production system would involve genetically modifying a high-yield L-valine-producing microorganism. This would entail introducing a gene that codes for an enzyme capable of ligating dodecanoic acid (lauric acid) or its activated form (dodecanoyl-CoA) to the amino group of L-valine.

Substrate Provision: The fermentation medium would need to be supplemented with dodecanoic acid or a precursor, which the microorganism would then utilize to acylate the endogenously produced L-valine.

Enzyme Selection: The choice of enzyme is critical. While specific N-dodecanoyl-L-valine synthases are not extensively characterized, enzymes with broad substrate specificity, such as certain aminoacylases or other acyltransferases, could be explored and engineered for enhanced activity and selectivity. d-nb.info The biological synthesis of NAAAs often requires the activation of the fatty acid into forms like acyl-CoA thioesters to make the condensation reaction thermodynamically favorable. d-nb.info

This approach represents a shift from producing simple amino acids to creating more complex, value-added lipoamino acids using sustainable microbial processes.

Adsorption and Separation Technologies for Chiral Amino Acid Derivatives

The presence of a stereocenter in the L-valine headgroup makes this compound a chiral molecule. The separation of such chiral compounds from their corresponding D-enantiomers or from a racemic mixture is crucial for many applications, as the biological and physical properties of enantiomers can differ significantly. rsc.org Adsorption and chromatographic techniques are central to achieving this separation.

The addition of the long, hydrophobic dodecanoyl chain to the valine molecule significantly alters its physicochemical properties compared to the parent amino acid, influencing how it interacts with separation media. The separation of this compound relies on exploiting subtle differences in the three-dimensional structures of its enantiomers.

Key Separation Technologies:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for enantiomeric separation. It involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. For N-acyl amino acids, polysaccharide-based CSPs are often effective. rsc.org The separation mechanism relies on transient diastereomeric complex formation between the chiral analyte and the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. The bulky isopropyl group of valine and the long acyl chain are key features that influence this chiral recognition. nih.gov

Enantioselective Adsorption: The development of materials with chiral surfaces offers a promising method for separation on a larger scale. Chiral mesoporous materials have demonstrated the ability to selectively adsorb one enantiomer of valine over the other. mdpi.comnih.gov Studies on such materials show that they can be designed with specific enantioselectivity, where one material preferentially adsorbs D-valine and another L-valine. mdpi.comnih.gov The adsorption process often follows a Langmuir model, indicating the formation of a monolayer of the amino acid derivative on the adsorbent's surface. mdpi.comnih.gov This technology could be adapted for the selective adsorption and separation of this compound.

| Technology | Principle | Stationary Phase/Adsorbent Examples | Applicability to this compound |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) leading to different retention times. | Polysaccharide derivatives (e.g., cellulose, amylose), macrocyclic antibiotics (e.g., teicoplanin), crown ethers. ankara.edu.trsigmaaldrich.com | High resolution for analytical quantification of enantiomeric purity. The hydrophobic dodecanoyl chain enhances interaction with reversed-phase CSPs. |

| Enantioselective Adsorption | Preferential binding of one enantiomer to a chiral surface. | Chiral mesoporous silica, imprinted polymers. mdpi.comresearchgate.net | Potential for preparative scale separation. The efficiency depends on the specific interactions between the molecule and the chiral pores. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation in a capillary based on differential partitioning into chiral micelles (polymeric surfactants). | Polymerized surfactants like sodium N-undecyl-L-valine. nih.gov | Effective for separating closely related N-acyl amino acids, leveraging both chirality and hydrophobicity. |

Self-Assembly and Material Science Applications of N-Acylated Amino Acids and Their Derivatives

This compound is an amphiphilic molecule, possessing a hydrophilic L-valine headgroup and a long, hydrophobic dodecanoyl tail. This molecular architecture makes it an excellent building block for creating ordered supramolecular structures through a process of self-assembly. nih.gov In suitable solvents, these molecules spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and the solvent, leading to the formation of various nanostructures. nih.gov

The self-assembly is primarily driven by a combination of non-covalent interactions:

Hydrophobic Interactions: The aggregation of the dodecanoyl chains to avoid contact with polar solvents.

Hydrogen Bonding: The formation of networks between the amide and carboxylic acid groups of the valine headgroups. nih.gov

Van der Waals Forces: Interactions between the long alkyl chains.

Research on N-dodecanoyl-L-amino acids, including the valine derivative, has shown that they are highly effective low-molecular-weight organogelators (LMOGs). nih.gov At a specific concentration in a given solvent, the self-assembled nanostructures, typically fibers, can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. nih.govresearchgate.net The properties of these gels depend on the specific amino acid, the length of the acyl chain, and the nature of the solvent. nih.gov For N-dodecanoyl-L-valine, crystal structure analysis reveals the formation of lamellar self-assemblies, which are foundational to the gelation process. nih.gov

| Solvent Type | Example Solvent | Gelation Behavior of N-dodecanoyl-L-valine | Resulting Material |

|---|---|---|---|

| Apolar | Toluene | Forms a transparent gel. nih.gov | Organogel |

| Polar | Water | Forms an opaque gel. nih.gov | Hydrogel |

These self-assembled materials have potential applications in areas such as controlled release systems, templates for nanomaterial synthesis, and as scaffolds for tissue engineering, owing to their biocompatibility and tunable properties. researchgate.net

Development of Biochemical Probes for Metabolic Pathway Elucidation

N-acyl amino acids are an extensive family of endogenous signaling lipids involved in various biological processes. mdpi.comelifesciences.org Enzymes such as fatty acid amide hydrolase (FAAH) are known to be involved in the metabolism of these molecules. elifesciences.orgnih.gov Understanding the intricate metabolic pathways—biosynthesis, degradation, transport, and sites of action—of compounds like this compound requires sophisticated molecular tools.

A promising application for this compound is its use as a scaffold for the development of biochemical probes. By chemically modifying the molecule, it can be transformed into a tool to study the enzymes and pathways involved in NAAA metabolism.

Potential Probe Designs and Applications:

Fluorescent Probes: A fluorescent reporter group (fluorophore) could be attached to the terminus of the dodecanoyl chain. Such a probe could be used in fluorescence microscopy to visualize the subcellular localization of the NAAA or its accumulation in specific organelles. It could also be used in assays to monitor the activity of hydrolytic enzymes like FAAH; cleavage of the N-acyl bond would release the fluorescent fatty acid, leading to a change in the fluorescence signal.

Activity-Based Probes (ABPs): An electrophilic "warhead" could be incorporated into the structure, designed to covalently bind to the active site of a target enzyme. This would allow for the specific labeling and identification of enzymes that interact with or metabolize this compound within a complex proteome.

Affinity-Based Probes: Immobilizing this compound onto a solid support (e.g., agarose beads) would create an affinity matrix. This could be used to "pull down" and identify binding partners, such as receptor proteins or transport proteins, from cell lysates.

These probes would be invaluable for elucidating the specific roles of N-acyl-L-valine derivatives in cellular signaling and metabolism, potentially uncovering new enzymatic targets and pathways. nih.gov The catabolism of valine itself leads to intermediates that enter central energy metabolism, and probes based on its N-acyl derivatives could help investigate the cross-talk between fatty acid and amino acid metabolic pathways. creative-proteomics.comnih.gov

Future Perspectives and Emerging Research Directions

Integration of Multi-Omics Data for a Holistic Understanding

A holistic understanding of the biological significance of N-(1-Oxododecyl)-L-valine requires a systems-level approach. The integration of various "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the complex interactions of this molecule within a biological system. nih.govquantori.com By combining these data layers, researchers can move beyond a one-dimensional view to map the intricate molecular pathways that this compound modulates.

Future research will likely focus on:

Pathway Analysis: Employing multi-omics to identify the signaling cascades and metabolic networks affected by this compound. For instance, transcriptomic and proteomic data can reveal changes in gene and protein expression in response to the compound, while metabolomics can identify shifts in endogenous metabolite profiles, providing a comprehensive picture of its cellular impact. elifesciences.org

Biomarker Discovery: Integrating multi-omics data can help in identifying specific biomarkers associated with the physiological or pathological effects of this compound. This could lead to the development of diagnostic tools or personalized therapeutic strategies.

Mechanism of Action: A multi-omics approach can provide deeper insights into the precise mechanisms of action. By observing concurrent changes across different molecular levels, researchers can formulate and test hypotheses about its primary targets and downstream effects. rsc.org

The table below illustrates a conceptual framework for integrating multi-omics data in the study of this compound.

| Omics Layer | Potential Research Questions | Expected Outcomes |

| Genomics | Are there genetic variations that influence individual responses to this compound? | Identification of single nucleotide polymorphisms (SNPs) or other genetic markers associated with differential responses. |

| Transcriptomics | Which genes are up- or down-regulated in the presence of this compound? | A comprehensive list of modulated genes, providing clues about the cellular processes affected. |

| Proteomics | How does this compound alter the cellular proteome and post-translational modifications? | Identification of protein targets and signaling pathways directly or indirectly influenced by the compound. |

| Metabolomics | What are the downstream metabolic consequences of this compound administration? | Mapping of altered metabolic pathways and identification of novel bioactive metabolites. |

Advanced Computational Approaches in De Novo Design and Discovery

Computational methods are becoming indispensable in modern chemical and biological research. For this compound, advanced computational approaches, particularly in de novo design, hold immense promise for the discovery of novel analogs with enhanced or entirely new functionalities. researchgate.netnih.gov These in silico techniques can accelerate the design-build-test-learn cycle, making the discovery process more efficient and cost-effective.

Key areas for future computational research include:

Structure-Activity Relationship (SAR) Studies: Utilizing computational modeling to predict how structural modifications to this compound would affect its biological activity. This can guide the synthesis of new derivatives with improved potency and selectivity.

De Novo Design of Analogs: Employing algorithms to design novel molecules from scratch that are structurally related to this compound but possess desired properties. nih.govrsc.org This could lead to the development of new therapeutic agents or industrial compounds.

Target Identification and Validation: Using molecular docking and simulation techniques to identify potential protein targets of this compound and to model their binding interactions at the atomic level.

The following table summarizes some of the advanced computational approaches and their potential applications in the study of this compound.

| Computational Approach | Application | Potential Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of this compound to potential protein targets. | Identification of novel biological targets and elucidation of binding modes. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound in complex with its target over time. | Understanding the stability of the complex and the key interactions driving binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of this compound analogs to their biological activity. | Guiding the design of new compounds with enhanced activity. |

| De Novo Design Algorithms | Generating novel molecular structures with desired properties based on a set of predefined rules and constraints. | Discovery of new chemical entities with potential therapeutic or industrial applications. |

Exploration of Novel Biological Activities and Untapped Research Avenues

While some biological activities of N-acyl amino acids are known, the full spectrum of their functions is likely much broader. mdpi.comresearchgate.net For this compound, there are numerous untapped research avenues that could reveal novel biological roles and therapeutic applications.

Future research should explore:

Antimicrobial and Anti-biofilm Properties: Investigating the potential of this compound and its derivatives as antimicrobial agents. mdpi.com Given the urgent need for new antibiotics, this represents a significant area of research.

Anti-inflammatory and Immunomodulatory Effects: Exploring the role of this compound in modulating inflammatory pathways and immune responses. This could have implications for the treatment of chronic inflammatory diseases.

Neurological and Metabolic Functions: Investigating the effects of this compound on the central nervous system and its potential role in metabolic regulation. N-acyl amino acids have been implicated in various physiological processes, including pain, appetite, and energy homeostasis. wikipedia.org

The table below outlines some potential novel biological activities of this compound and the experimental approaches to investigate them.

| Potential Biological Activity | Experimental Approach | Potential Therapeutic Application |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. | Development of new antibiotics to combat infectious diseases. |

| Anti-inflammatory | In vitro assays using immune cells (e.g., macrophages) and in vivo models of inflammation. | Treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. |

| Neuroprotective | Cell-based models of neurodegeneration and animal models of neurological disorders. | Prevention or treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. |

| Metabolic Regulation | Studies on adipocyte differentiation, glucose uptake in muscle cells, and animal models of metabolic syndrome. | Management of metabolic disorders such as obesity and type 2 diabetes. |

Sustainable Synthesis and Green Chemistry Approaches in Production

With increasing environmental concerns, the development of sustainable and green methods for chemical synthesis is paramount. Future research on this compound will undoubtedly focus on environmentally friendly production strategies that minimize waste and energy consumption. humanjournals.com

Key directions for sustainable synthesis include:

Biocatalysis: Utilizing enzymes, such as lipases, to catalyze the synthesis of this compound. nih.gov Enzymatic reactions are often highly selective, occur under mild conditions, and generate less waste compared to traditional chemical methods. rsc.org

Renewable Feedstocks: Exploring the use of renewable resources, such as biomass-derived fatty acids and amino acids, as starting materials for the synthesis of this compound. nsf.govrsc.org

Green Solvents and Reaction Conditions: Developing synthetic routes that employ environmentally benign solvents (e.g., water, supercritical CO2) and energy-efficient reaction conditions (e.g., microwave irradiation).

The following table compares conventional and potential green chemistry approaches for the synthesis of this compound.

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Catalyst | Chemical catalysts (e.g., strong acids or bases) | Biocatalysts (e.g., immobilized lipases) | High selectivity, mild reaction conditions, biodegradability. |

| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks (e.g., plant oils, fermentation products) | Reduced reliance on fossil fuels, lower carbon footprint. |

| Solvents | Volatile organic solvents (e.g., dichloromethane, toluene) | Green solvents (e.g., water, ionic liquids, supercritical fluids) | Reduced toxicity and environmental pollution. |

| Energy Consumption | High-temperature and high-pressure conditions | Lower temperatures and pressures, alternative energy sources (e.g., microwave, ultrasound) | Reduced energy costs and environmental impact. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-Oxododecyl)-L-valine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves acylation of L-valine with dodecanoic acid derivatives. For example, methyl ester intermediates (e.g., methyl esters of similar acylated amino acids) are used to improve reaction efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity validation requires high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 455 for related compounds) and <sup>1</sup>H/<sup>13</sup>C NMR to verify structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : Use electron ionization (EI) or electrospray ionization (ESI) to detect molecular ions and fragmentation patterns. Cross-reference with the EPA/NIH Mass Spectral Database for acylated amino acids .

- NMR : Assign peaks using <sup>1</sup>H NMR (e.g., δ 0.8–1.0 ppm for terminal methyl groups in the dodecyl chain) and <sup>13</sup>C NMR (e.g., carbonyl carbons at ~170–175 ppm) .

- FT-IR : Confirm amide bonds (C=O stretch at ~1650 cm<sup>−1</sup>) and alkyl chain vibrations (C-H stretches at ~2850–2950 cm<sup>−1</sup>) .

Q. What storage conditions are critical to prevent degradation of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to strong oxidizers and humidity, as acylated amino acids are prone to hydrolysis and oxidation. Regular stability testing via HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How can discrepancies in mass spectral data for acylated amino acid derivatives be resolved?

- Methodological Answer : Contradictions often arise from isomerism (e.g., leucine vs. valine derivatives) or adduct formation. Use tandem MS (MS/MS) to differentiate isomers via unique fragmentation pathways. Compare retention times in HPLC with authentic standards. For ambiguous cases, computational tools like in silico fragmentation (e.g., CFM-ID) can predict spectra for validation .

Q. What computational approaches model the interaction of this compound with lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can predict insertion depth and orientation in lipid bilayers. Key parameters include:

- System Setup : Phosphatidylcholine bilayers, solvated with TIP3P water.

- Analysis : Calculate lipid order parameters, hydrogen bonding, and free energy profiles (e.g., umbrella sampling). Validate with experimental data from neutron scattering or fluorescence quenching .

Q. How to design experiments comparing the surfactant properties of this compound to other acyl amino acids?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure via surface tension (Wilhelmy plate) or conductivity. Compare with lauroyl glutamic acid (CMC ~0.1–0.5 mM) .

- Foam Stability : Use a Ross-Miles apparatus to assess foam height over time.

- Thermodynamics : Calculate Gibbs free energy of micellization (ΔGmic) from CMC data.

Methodological & Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Reagent Standardization : Use anhydrous solvents (e.g., DMF, THF) and high-purity acyl chlorides.

- Reaction Monitoring : Track progress via TLC (silica gel, ninhydrin staining for free amines).

- Batch Consistency : Implement statistical process control (SPC) for key parameters (e.g., reaction temperature, stoichiometry) .

Q. How to address batch-to-batch variability in physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.